Ac-Asp-OtBu
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15) |
InChI Key |
NKNPTCBHHPHSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Alternative Side Chain Protecting Groups:
A primary strategy to circumvent aspartimide formation is to replace the standard tert-butyl (OtBu) protecting group with a bulkier or electronically different protecting group. The increased steric hindrance of these alternative groups can physically obstruct the intramolecular cyclization.
Comparative studies on model peptides, such as the scorpion toxin II sequence (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH), have demonstrated the efficacy of these alternative protecting groups. For instance, replacing OtBu with 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) has been shown to significantly reduce the extent of aspartimide formation, especially in the most challenging Asp-Gly sequence. iris-biotech.denih.gov
| Protecting Group | Sequence (Ac-Xaa-Asp-Yaa-...) | Aspartimide Formation (%) | Reference |
| OtBu | Ac-Gly-Asp-Gly-... | High | nih.gov |
| OMpe | Ac-Gly-Asp-Gly-... | Reduced | nih.gov |
| OBno | VKDGYI-OH | Low | iris-biotech.de |
| CSY | Model Peptide | Suppressed | nih.gov |
Modification of Deprotection Conditions:
The conditions used for the removal of the N-terminal Fmoc protecting group can be modified to disfavor aspartimide formation. Standard Fmoc deprotection using a strong base like piperidine (B6355638) can promote the side reaction. iris-biotech.deppke.hu
The use of a weaker base, such as morpholine, has been shown to decrease the rate of aspartimide formation. iris-biotech.de Additionally, the inclusion of acidic additives in the deprotection cocktail can buffer the basicity and thereby suppress the unwanted cyclization. Common additives include hydroxybenzotriazole (B1436442) (HOBt) or formic acid. iris-biotech.depeptide.com
| Deprotection Reagent | Sequence | Aspartimide/Piperidide Formation | Reference |
| 30% Piperidine | VKDGYI-OH | High | iris-biotech.de |
| 30% Piperidine / 0.1 M Formic Acid | VKDGYI-OH | Reduced | iris-biotech.de |
| 50% Morpholine | VKDGYI-OH | Low | iris-biotech.de |
Backbone Protection:
A highly effective method for preventing aspartimide formation involves the protection of the amide nitrogen of the amino acid residue following the aspartic acid. This is typically achieved by using a pre-formed dipeptide building block where the backbone amide is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group. ppke.husigmaaldrich.com
For the particularly problematic Ac-Asp-Gly- sequence, the use of the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely prevents the formation of the aspartimide intermediate by blocking the nucleophilic attack of the amide nitrogen. peptide.comsigmaaldrich.com This strategy has proven essential for the successful synthesis of peptides containing the Asp-Gly motif. sigmaaldrich.com
Research Findings in Difficult Sequences
Research has consistently demonstrated the sequence-dependent nature of aspartimide formation in peptides containing an Asp(OtBu) residue. In a study investigating the synthesis of a 31-amino acid glucagon-like peptide-2 analog, teduglutide (B13365), which contains two motifs prone to aspartimide formation, substitution of the standard Fmoc-Asp(OtBu)-OH with a cyanosulfurylide (CSY) protected aspartic acid derivative led to a significant increase in the yield of the desired peptide by avoiding aspartimide formation. nih.gov
Another study on the synthesis of the model peptide Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH2 highlighted the linear increase in both aspartimide and diketopiperazine formation with prolonged Fmoc deprotection times when using Ac-Asp(OtBu). nih.gov This underscores the importance of optimizing deprotection steps in such challenging sequences. The use of the bulkier OMpe protecting group in the same study demonstrated a considerable reduction in these side products compared to OtBu. nih.gov
The synthesis of long and aggregating peptides presents further challenges. In these cases, strategies to disrupt inter-chain hydrogen bonding, such as the introduction of pseudoproline dipeptides, are often employed in conjunction with methods to prevent aspartimide formation. peptide.combohrium.com While pseudoprolines are not directly incorporated at the Asp residue, their placement at appropriate intervals in the peptide chain can improve solvation and reaction kinetics, indirectly contributing to a more successful synthesis of difficult sequences containing Ac-Asp-OtBu. bohrium.com
Challenges and Undesired Side Reactions in Peptide Synthesis with Ac Asp Otbu
Aspartimide Formation and Rearrangements: A Critical Impurity Pathway
Aspartimide formation is a prevalent and problematic side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This reaction is triggered by basic conditions, often encountered during the repetitive Fmoc deprotection steps.
Mechanistic Insights into Base-Catalyzed Aspartimide Formation
The formation of aspartimide from aspartic acid residues is a base-catalyzed intramolecular cyclization. In the context of Ac-Asp-OtBu, the tert-butyl ester protects the β-carboxyl group. During the Fmoc deprotection step, typically carried out with a base such as piperidine (B6355638) in dimethylformamide (DMF), the nitrogen atom of the peptide bond adjacent to the aspartyl residue can act as a nucleophile. This nucleophilic attack on the carbonyl carbon of the β-carboxyl group, after the release of the tert-butyl ester protecting group, leads to the formation of a five-membered cyclic imide structure known as an aspartimide. iris-biotech.deepo.orgresearchgate.netsigmaaldrich.combibliomed.org
The aspartimide intermediate is inherently unstable and highly reactive. It can readily undergo ring-opening via hydrolysis or nucleophilic attack by the deprotection base (e.g., piperidine). Hydrolysis typically yields a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Nucleophilic attack by piperidine can lead to the formation of α- and β-piperidides. iris-biotech.desigmaaldrich.com This cascade of reactions generates a complex mixture of by-products, significantly reducing the yield of the target peptide and complicating purification.
Influence of Peptide Sequence and Conformational Factors on Aspartimide Propensity
The likelihood of aspartimide formation is strongly influenced by the amino acid sequence immediately following the aspartic acid residue. Certain sequences are particularly prone to this side reaction. Motifs such as Asp-Gly (DG), Asp-Asp (DD), Asp-Asn (DN), Asp-Arg (DR), Asp-Thr (DT), and Asp-Cys (DC) are known to promote aspartimide formation, with the Asp-Gly sequence being exceptionally susceptible. iris-biotech.deresearchgate.netnih.govbiosynth.com The flexibility and lack of a bulky side chain in glycine, for instance, can facilitate the necessary conformational changes for cyclization.
While specific data directly correlating peptide conformation with this compound's aspartimide propensity is limited, general principles suggest that peptide secondary structures can play a role. For example, studies on racemization (closely related to aspartimide formation) have indicated that aspartyl residues embedded within α-helical structures may be more prone to epimerization than those in β-sheet structures, potentially due to differences in backbone rigidity and accessibility of reactive sites. researchgate.net
Consequences of Aspartimide Formation on Peptide Yield and Homogeneity
The formation of aspartimides and their subsequent ring-opening products has severe consequences for peptide synthesis.
Decreased Homogeneity: The generation of multiple by-products, including α- and β-aspartyl peptides and their piperidide derivatives, leads to a heterogeneous crude peptide mixture.
Purification Challenges: Many of these aspartimide-derived impurities, particularly the β-aspartyl peptides and epimerized α-aspartyl peptides, possess very similar physicochemical properties (e.g., hydrophobicity, mass) to the target peptide. This often results in co-elution during chromatographic purification techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), making their complete removal extremely difficult or even impossible. iris-biotech.desigmaaldrich.comnih.govnih.govcreative-peptides.com In some cases, the presence of these impurities can render entire peptide sequences inaccessible.
Stereochemical Integrity: Epimerization at the Aspartyl Residue
A critical consequence of aspartimide formation is the loss of stereochemical integrity at the aspartyl residue, leading to epimerization or racemization.
Pathways Leading to Racemization during Peptide Elongation
The aspartimide intermediate is known to be chirally labile. sigmaaldrich.com The ring-opening process, whether by hydrolysis or base, can occur in a manner that leads to the inversion of configuration at the α-carbon of the aspartyl residue. This results in the formation of D-aspartyl peptides from the original L-aspartyl residue. iris-biotech.deresearchgate.netsigmaaldrich.com
Beyond aspartimide formation, other pathways can contribute to racemization during peptide synthesis. For instance, activation of the carboxyl group during coupling reactions, or harsh deprotection conditions (acidic or basic), can lead to the abstraction of the α-proton. This forms a planar carbanion or enolate intermediate, which can be reprotonated from either face, leading to a mixture of L- and D-isomers. bibliomed.orgmdpi.comcreation.com The tert-butyl ester protection in this compound, while useful, can also be susceptible to cleavage under acidic conditions (e.g., during final cleavage from the resin), potentially exposing the β-carboxyl group and contributing to side reactions if not carefully managed.
The conformation of the peptide chain can also influence the rate of racemization. As noted earlier, Asp residues in α-helical structures have been shown to racemize faster than those in β-sheet structures, suggesting that the local peptide conformation can affect the accessibility of the α-carbon or the stability of intermediates. researchgate.net
Analytical Detection of Aspartyl Isomers and Their Significance
The detection and quantification of aspartyl isomers (isoaspartyl and D-aspartyl peptides) present significant analytical challenges. These impurities often have identical molecular masses to the desired peptide and exhibit very similar chromatographic behavior, making their identification and separation difficult. nih.govnih.govcreative-peptides.com
HPLC: While RP-HPLC is a standard tool for peptide analysis, it often fails to resolve epimerized α-aspartyl peptides from their L-counterparts. nih.govnih.gov
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) can also be limited, as fragment ions may remain isobaric, providing ambiguous identification of isoAsp impurities. nih.gov
Advanced Techniques: More advanced techniques, such as cyclic ion mobility-mass spectrometry (cIMS), are being developed to differentiate between conformational isomers and locate the site of isomerization within a peptide sequence. nih.gov Chiral chromatography or derivatization methods (e.g., Marfey's test) can also be employed to quantify the extent of racemization. mdpi.comumontpellier.fr
The presence of D-aspartyl or isoaspartyl residues can significantly impact the biological activity, stability, and immunogenicity of therapeutic peptides. Therefore, rigorous analytical methods are crucial for ensuring the quality and safety of peptide-based pharmaceuticals.
Advanced Strategies for Aspartimide Mitigation and Enhanced Synthesis Fidelity
Rational Design and Application of Sterically Demanding Aspartic Acid Side-Chain Protecting Groups
A primary strategy to minimize aspartimide formation involves increasing the steric hindrance around the β-carboxyl group of the aspartic acid residue. iris-biotech.debiotage.com By replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives, the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl is sterically impeded, thus suppressing the formation of the succinimide (B58015) ring intermediate. iris-biotech.deiris-biotech.de
Research has led to the development of several trialkylcarbinol-based ester protecting groups that offer enhanced steric shielding compared to the conventional OtBu group. researchgate.net Among the most effective are the 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), and 5-n-butyl-5-nonyl (Bno) esters. sigmaaldrich.combiotage.comresearchgate.net
Comparative studies using model peptides highly prone to aspartimide formation, such as scorpion toxin II variants, have demonstrated the superior performance of these bulkier groups. sigmaaldrich.com For instance, in a model peptide containing an Asp-Asn sequence, prolonged treatment with piperidine (B6355638) to simulate numerous deprotection cycles resulted in significantly less aspartimide formation when Asp was protected with OBno compared to OMpe or OtBu. sigmaaldrich.com The Bno group, in particular, has been shown to reduce aspartimide formation to nearly undetectable levels in Asp-Asn and Asp-Arg sequences and to just 0.1% per cycle in the most challenging Asp-Gly sequence. sigmaaldrich.com
| Protecting Group | Aspartimide Formation (%) | Reference |
|---|---|---|
| OtBu | 49.6 | sigmaaldrich.com |
| OMpe | 5.8 | sigmaaldrich.com |
| OBno | 0.9 | sigmaaldrich.com |
The effectiveness of a sterically hindered protecting group is not solely dependent on its bulk. Studies have revealed that a degree of flexibility within the protecting group's structure can be advantageous for shielding the β-carboxyl group effectively. biotage.com While large, conformationally rigid protecting groups have shown limited success, more flexible, bulky acyclic aliphatic esters have proven significantly more resistant to base-catalyzed aspartimide formation. biotage.comresearchgate.net
For example, the 2,4-dimethyl-3-pentyl group provides excellent protection, even at elevated temperatures used to overcome difficult couplings, whereas more rigid cyclic esters like cyclohexyl are less effective under the same conditions. researchgate.net Conversely, some protecting groups, such as 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab), have been found to unexpectedly increase the propensity for aspartimide formation, highlighting the complex nature of structure-activity relationships. nih.govbiotage.com The general trend observed is that increasing the steric demand of the protecting group leads to a lower degree of aspartimide formation. iris-biotech.de
Backbone Amide Protection Approaches
An alternative and often more definitive strategy to prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. nih.govnih.gov This modification directly removes the nucleophilic nitrogen involved in the cyclization reaction, thereby completely preventing the side reaction. biotage.comnih.gov
The 2,4-dimethoxybenzyl (Dmb) group is a widely used acid-labile protecting group for the backbone amide. nih.govresearchgate.net The introduction of this group, however, presents a significant challenge: the resulting secondary amine is sterically hindered, which can severely impede the kinetics of the subsequent acylation step. biotage.comresearchgate.net To circumvent this issue, Dmb-protected residues are typically incorporated as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.govresearchgate.net The use of these dipeptides has become a routine and effective method for synthesizing peptides containing the highly susceptible Asp-Gly sequence. researchgate.net
Other related auxiliary groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb), have also been developed. nih.govresearchgate.net The Hmnb group, for example, can be introduced during peptide assembly and facilitates the acylation of the hindered secondary amine through a favorable O,N intramolecular acyl transfer mechanism. nih.govresearchgate.net Like Dmb, these groups are cleaved under standard final acidolysis conditions (e.g., with trifluoroacetic acid). researchgate.netsigmaaldrich.com
While the primary motivation for using backbone protection in the context of aspartic acid is to prevent aspartimide formation, this strategy offers the significant secondary benefit of disrupting inter-chain hydrogen bonding. nih.govspringernature.com By masking a backbone amide bond, groups like Dmb and Hmb act as "solubilizing" agents, breaking up the secondary structures (e.g., β-sheets) that lead to peptide aggregation on the solid support. sigmaaldrich.comspringernature.com
This disruption of aggregation can dramatically improve synthetic efficiency for "difficult sequences," which are often hydrophobic or prone to forming stable secondary structures that render reactive sites inaccessible. nih.govsigmaaldrich.com The result is improved acylation and deprotection kinetics, leading to higher purity of the crude peptide product and simplified purification. sigmaaldrich.com Therefore, while the use of Dmb dipeptides may involve higher initial building block cost, it can be a crucial enabler for the successful synthesis of long or otherwise intractable peptides. biotage.comsigmaaldrich.com
Refinement of Fmoc Deprotection Conditions to Minimize Side Reactions
Since aspartimide formation is catalyzed by the base used for Fmoc removal, modifying the deprotection conditions is a direct approach to mitigating this side reaction. biotage.com The goal is to find conditions that efficiently remove the Fmoc group while minimizing the base-catalyzed degradation of the peptide.
Strategies include using alternative, weaker bases or buffering the standard piperidine solution. biotage.comresearchgate.net For example, using a 25% solution of dipropylamine (B117675) (DPA) in DMF has been shown to significantly reduce aspartimide formation compared to 20% piperidine, especially in high-temperature synthesis protocols. acs.org Other bases such as piperazine (B1678402) have also been employed. biotage.com Another common method is the addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution, which tempers the basicity and reduces the rate of the side reaction. biotage.comresearchgate.net However, it is important to note that these methods typically only reduce, rather than completely eliminate, aspartimide formation. biotage.com
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
|---|---|---|
| 20% Piperidine in DMF | 17 | acs.org |
| 20% DBU in DMF | 25 | acs.org |
| 25% Dipropylamine (DPA) in DMF | <5 | acs.org |
Role of Acidic Additives (e.g., 1-Hydroxybenzotriazole, Oxyma Pure) in Suppressing Aspartimide Formation
1-Hydroxybenzotriazole (HOBt) was one of the first and most common additives used for this purpose. biotage.comwikipedia.org Studies have shown that adding HOBt to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. biotage.com However, due to the reclassification of anhydrous HOBt as an explosive, its use has been curtailed in favor of safer alternatives. merckmillipore.comwikipedia.org
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to HOBt. merckmillipore.com It possesses a pKa of 4.60, identical to HOBt, and functions similarly by buffering the basicity of the deprotection cocktail. merckmillipore.com The addition of Oxyma Pure to piperidine solutions has been demonstrated to markedly decrease the extent of aspartimide formation during the synthesis of vulnerable sequences. merckmillipore.comoxymapure.com For example, in a test synthesis of the scorpion toxin II peptide model (VKDGYI), adding 0.5 M Oxyma to the piperidine deprotection solution strongly reduced aspartimide formation. acs.org While this strategy is highly effective for many sequences, it may not completely eliminate the side reaction in the most susceptible motifs, such as Asp-Gly. merckmillipore.com
The table below summarizes the effect of acidic additives on aspartimide formation during a model peptide synthesis.
| Deprotection Condition | Target Peptide (%) | Aspartimide (%) | Piperidides (%) |
| 20% Piperidine/DMF | 79.00 | 14.03 | 6.72 |
| 20% Piperidine/DMF + 1M HOBt | 85.59 | 9.60 | 4.67 |
| 20% Piperidine/DMF + 1M OxymaPure | 79.68 | 14.36 | 5.82 |
Data adapted from a study on the synthesis of H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2. oxymapure.com
Comparative Analysis of Different Basic Reagents for Fmoc Removal
The choice of the basic reagent for Fmoc deprotection has a profound impact on the extent of aspartimide formation. While piperidine is the historical standard, its relatively high basicity (pKa ≈ 11.1) promotes the unwanted side reaction. acs.orgresearchgate.net This has led to the investigation of alternative bases.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can be used at lower concentrations (e.g., 1-5%) for rapid Fmoc removal. researchgate.net However, its high basicity can significantly exacerbate aspartimide formation, especially during prolonged exposure in the synthesis of long peptides. researchgate.net
Piperazine has been explored as a milder alternative. When used in combination with a small amount of DBU (e.g., 5% piperazine + 1-2% DBU), it provides rapid deprotection comparable to 20% piperidine. rsc.orglookchem.comrsc.org Crucially, the addition of an acidic additive like 1% formic acid to this mixture has been shown to minimize aspartimide formation more effectively than piperidine-based systems. rsc.orglookchem.com
Dipropylamine (DPA) , with a pKa of 10.9, is slightly less basic than piperidine and has been reported as an effective reagent for reducing aspartimide formation, particularly in high-temperature SPPS. acs.org In a direct comparison for the synthesis of the hexapeptide VKDGYI, using DPA for Fmoc removal resulted in only 4% aspartimide formation, compared to 17% when using piperidine. acs.org
The following table provides a comparative analysis of different basic reagents on the formation of by-products in a model peptide synthesis.
| Basic Reagent Condition (at 50°C for 1h) | Target Peptide (%) | Aspartimide (%) | Amide Adducts (%) |
| 20% Piperidine | 55.6 | 24.4 | 20.0 (Piperidide) |
| 20% Piperidine + 1% Formic Acid | 77.5 | 17.2 | 5.3 (Piperidide) |
| 5% Piperazine + 1% DBU | 9.2 | 13.7 | 77.1 (Piperazide) |
| 5% Piperazine + 1% DBU + 1% Formic Acid | 86.0 | 14.0 | Not Detected |
| DPA (at 60°C) | 96.0 | 4.0 | Not Detected |
Data compiled from studies on the VKDGYI model peptide. rsc.orgacs.orglookchem.com
Novel Protecting Group Chemistries for Aspartic Acid
Beyond modifying deprotection conditions, a more fundamental approach to preventing aspartimide formation is to alter the protecting group on the aspartic acid side chain itself.
Development and Application of Cyanosulfurylide (CSY) Protecting Groups
A groundbreaking strategy to completely suppress aspartimide formation involves the use of cyanosulfurylide (CSY) as a protecting group for the aspartic acid side chain. researchgate.netchemrxiv.org Developed by the Bode group, this approach fundamentally alters the chemistry of the side chain to eliminate the possibility of cyclization. iris-biotech.deiris-biotech.de
Instead of the standard tert-butyl ester (OtBu), which involves a C-O bond susceptible to nucleophilic attack, the CSY group masks the carboxylic acid with a stable carbon-carbon (C-C) bond. researchgate.netnih.gov This C-C bond is inert to the basic conditions of Fmoc-SPPS, thereby providing complete protection against aspartimide formation. bohrium.comnih.gov The Fmoc-Asp(CSY)-OH building block is a stable, zwitterionic species that can be readily incorporated into peptides using standard coupling protocols. iris-biotech.denih.gov An additional benefit of the polar CSY group is that it can enhance the solubility of the growing peptide chain, counteracting aggregation on the solid support. chemrxiv.orgnih.gov This strategy has enabled the successful synthesis of previously inaccessible peptides and proteins that are highly prone to aspartimide formation, such as teduglutide (B13365) and the low-density lipoprotein class A (LDLa) domain. researchgate.netchemrxiv.orgbohrium.com
Oxidative Cleavage Mechanisms for CSY-Protected Peptides
The removal of the robust CSY protecting group requires a dedicated deprotection step after the completion of peptide synthesis and cleavage from the resin. nih.gov The C-C bond of the ylide is cleaved under mild oxidative conditions to regenerate the free carboxylic acid. iris-biotech.de
The most common reagent used for this purpose is an electrophilic halogen species, typically N-chlorosuccinimide (NCS), in an aqueous solvent system. nih.govbohrium.comethz.ch The deprotection reaction is rapid, often completing within minutes at room temperature. researchgate.netiris-biotech.de The proposed mechanism involves an initial electrophilic halogenation of the ylide, followed by hydration and subsequent elimination to yield the desired carboxylic acid. ethz.ch
Conformational and Sequential Engineering to Reduce Aspartimide Formation
The propensity for aspartimide formation is not only dependent on the chemical environment but also heavily influenced by the local conformation of the peptide backbone. iris-biotech.de Strategic modifications to the peptide sequence can disrupt conformations that favor the intramolecular cyclization reaction.
Use of Pseudoproline Dipeptides to Disrupt Aspartimide-Prone Conformations
The introduction of pseudoproline dipeptides is a powerful technique to mitigate on-resin aggregation and reduce certain side reactions, including aspartimide formation. iris-biotech.dechempep.com Pseudoprolines are created by reacting the side chain of a serine, threonine, or cysteine residue with an aldehyde or ketone to form a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. chempep.com
These cyclic structures act as "kink-inducers," disrupting the formation of regular secondary structures like β-sheets, which can bring the reactive backbone nitrogen and aspartate side chain into close proximity. chempep.comiris-biotech.de By forcing a bend in the peptide backbone, similar to a natural proline residue, pseudoprolines prevent the adoption of aspartimide-prone conformations. iris-biotech.dechempep.com These dipeptide units are incorporated during SPPS using standard coupling methods. The temporary ring structure is stable throughout the synthesis and is cleaved during the final global deprotection and cleavage from the resin with trifluoroacetic acid (TFA), restoring the native peptide sequence. chempep.com This method has been successfully applied to facilitate the synthesis of long and difficult peptides by improving solvation and disrupting intermolecular aggregation. iris-biotech.de
Sequence-Specific Strategies for Difficult Peptide Syntheses Involving Ac-Asp-OtBu
The synthesis of peptides containing the N-terminally acetylated, side-chain protected aspartic acid residue, this compound, can be particularly challenging. The inherent propensity of the aspartic acid residue to undergo base-catalyzed side reactions, most notably aspartimide formation, is highly dependent on the subsequent amino acid in the sequence. This phenomenon necessitates the development and application of sequence-specific strategies to ensure the fidelity and purity of the final peptide product.
Difficult sequences, in the context of this compound, are primarily those that create a favorable environment for the intramolecular cyclization leading to an aspartimide intermediate. The nature of the amino acid C-terminal to the Asp(OtBu) residue plays a pivotal role in the rate of this undesirable side reaction. Sequences such as Ac-Asp(OtBu)-Gly-, Ac-Asp(OtBu)-Asn-, and Ac-Asp(OtBu)-Arg- are notoriously problematic. iris-biotech.deiris-biotech.de The lack of steric hindrance in the case of Glycine, and the electronic nature of the side chains of Asparagine and Arginine, can significantly accelerate the formation of the succinimide ring. iris-biotech.deiris-biotech.de
Mitigation of Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation during the synthesis of peptides containing this compound in problematic sequences. These can be broadly categorized into modifications of the aspartic acid side-chain protection, adjustments to the synthesis conditions, and backbone protection.
Applications of Ac Asp Otbu in Chemical Biology and Biochemical Research
Contribution to Peptide-Based Catalyst Discovery and Development
Peptides, with their well-defined secondary structures and the presence of diverse functional groups, offer a versatile platform for developing novel catalysts. The ability to precisely control the sequence and spatial arrangement of amino acids allows researchers to engineer catalytic sites that can promote a wide array of chemical transformations with high selectivity. Aspartic acid, in particular, plays a significant role in catalysis due to its carboxylic acid side chain, which can participate in acid-base catalysis, hydrogen bonding, or act as a ligand for metal ions. The use of protected forms like Ac-Asp-OtBu is essential during peptide synthesis to prevent unwanted side reactions and ensure the correct assembly of the peptide chain, ultimately leading to functional catalysts.
Design of Peptide-Catalyzed Oxidation Systems
The design of peptide-catalyzed oxidation systems draws inspiration from natural enzymes, which efficiently carry out oxidative transformations under mild conditions. Peptide catalysts can be engineered to promote various oxidation reactions, including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations, often utilizing hydrogen peroxide or molecular oxygen as oxidants.
Aspartic acid residues within a peptide sequence can be instrumental in orchestrating these reactions. For instance, aspartic acid-based peptide catalysts have been developed to function as a catalytic shuttle, activating peracids for oxygen atom transfer to substrates acs.org. The carboxylic acid moiety of aspartic acid can interact with the peracid, facilitating the transfer of an oxygen atom to an alkene or other substrates, leading to epoxides or oxidized products. Such systems often rely on the precise positioning of the aspartic acid residue within a specific peptide conformation, such as an α-helix or β-turn, to achieve high enantioselectivity mdpi.comsid.ir.
An example of this design principle can be seen in flavopeptide catalysts, where a flavin moiety is conjugated to a peptide scaffold. A study reported a flavopeptide catalyst incorporating a protected aspartic acid residue (specifically, Asp(OtBu)) within its tripeptide linker, which demonstrated activity in aerobic Baeyer-Villiger oxidation chimia.ch. This highlights how protected amino acids are integral to constructing complex peptide catalysts designed for specific oxidative transformations. Similarly, the Juliá-Colonna epoxidation, a seminal reaction in peptide catalysis, utilizes oligopeptides, often with hydrophobic sequences, to catalyze the enantioselective epoxidation of α,β-unsaturated ketones using hydrogen peroxide mdpi.comsid.ir. While not always explicitly detailing the protection groups used in synthesis, the construction of such peptides would commonly involve protected amino acids like Asp(OtBu).
The structural versatility of peptides allows for fine-tuning of catalytic activity. Modifications at the N-terminus, such as acetylation (as in this compound), and the use of side-chain protecting groups like tert-butyl (OtBu) are standard practices in solid-phase peptide synthesis (SPPS) medsci.orgacs.org. These modifications ensure the integrity of the peptide during synthesis and can influence the final catalyst's solubility, stability, and conformational preferences, all of which are critical for catalytic performance.
High-Throughput Screening Methodologies for Catalytic Peptides
The vast combinatorial space of possible peptide sequences necessitates efficient methods for discovering and optimizing peptide catalysts. High-throughput screening (HTS) methodologies are indispensable tools in this endeavor, enabling the rapid evaluation of large libraries of peptide candidates for catalytic activity and selectivity.
One prominent HTS strategy involves the use of One-Bead-One-Compound (OBOC) libraries. In this approach, each bead in a library is functionalized with a unique peptide sequence. These libraries can be designed to screen for catalysts in various reactions, including asymmetric oxidation nih.govsigmaaldrich.com. For example, libraries of peptide scaffolds have been synthesized and screened for their ability to catalyze enantioselective oxidation reactions, with hits identified through specific assays nih.gov. The synthesis of these libraries inherently relies on protected amino acids, including derivatives like Fmoc-Asp(OtBu)-OH, to build the diverse peptide sequences on solid supports medsci.orgnih.govprinceton.edu.
Another powerful HTS technique is phage display , which allows for the selection of peptides with desired functionalities from libraries containing millions or billions of variants nih.gov. While phage display has been extensively used for identifying peptides that bind to specific targets, it can also be adapted to screen for catalytic activity. By fusing catalytic peptides to phage coat proteins, researchers can identify peptides that promote specific reactions, such as oxidation nih.gov.
Furthermore, fluorescence-activated cell sorting (FACS) is employed as an HTS method for identifying peptide activators of receptors, demonstrating the broader applicability of HTS in peptide discovery acs.orgnih.gov. For catalytic applications, HTS often relies on developing sensitive colorimetric or fluorometric assays that can monitor the formation of reaction products and quantify enantiomeric excess (ee) hilarispublisher.com. These assays allow for the rapid assessment of catalytic efficiency and stereoselectivity across a large number of peptide candidates.
The development of these HTS platforms accelerates the discovery cycle, facilitating the identification of novel peptide catalysts with tailored properties for specific oxidation reactions. The systematic exploration of peptide sequence space, enabled by these screening methods, is crucial for advancing the field of peptide-based catalysis.
Advanced Analytical and Characterization Methodologies for Ac Asp Otbu and Its Peptidic Products
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of Ac-Asp-OtBu and its derivative peptides. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net
For this compound, HRMS can confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass. This high level of precision is critical for verifying the successful synthesis of the protected amino acid before its incorporation into a peptide chain.
When analyzing peptidic products, HRMS is instrumental in confirming the correct sequence and identifying any modifications that may have occurred during synthesis. For instance, it can detect common side reactions such as deamidation or oxidation. Furthermore, HRMS is particularly valuable in studying post-translational modifications, including the isomerization of aspartic acid residues, a known complication in peptide synthesis. nih.gov This technique can differentiate between the native aspartyl peptide and its isoaspartyl variant, which are isobaric but may exhibit different fragmentation patterns or can be separated chromatographically prior to MS analysis.
The data generated from HRMS analysis is often presented in a table that compares the theoretical (calculated) mass with the experimentally observed mass, along with the mass error in parts-per-million (ppm).
Table 1: Exemplary HRMS Data for a Hypothetical Peptide Containing this compound This table is for illustrative purposes and does not represent actual experimental data.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
|---|---|---|---|
| Ac-Asp(OtBu)-Gly-Phe-NH2 | 478.2481 | 478.2475 | -1.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound and its peptidic products. jchps.comslideshare.netspringernature.com Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to elucidate the complete chemical structure and even gain insights into the conformational preferences of these molecules in solution. springernature.comsemanticscholar.orgresearchgate.net
For this compound itself, ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the molecule. The chemical shifts of the protons and carbons provide information about their local electronic environment, while coupling constants in the ¹H NMR spectrum reveal through-bond connectivities between neighboring protons.
In the context of peptides containing this compound, NMR is crucial for verifying the amino acid sequence and identifying any structural alterations. 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure of the peptide.
Table 2: Representative ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes and does not represent actual experimental data. Chemical shifts are highly dependent on the solvent and other experimental conditions.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.0 | Singlet |
| α-CH | ~4.5 | Doublet of doublets |
| β-CH₂ | ~2.7-2.9 | Multiplet |
Chromatographic Techniques for Separation and Quantification of Peptide Products and By-products
Chromatographic methods are central to the analysis and purification of synthetic peptides. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for assessing the purity of synthetic peptides. nih.govspringernature.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). peptide.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. springernature.com
RP-HPLC can effectively separate the target peptide from a variety of impurities, including deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, and by-products from side reactions. The purity of a peptide is typically determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram.
Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a potential side reaction during peptide synthesis, particularly for aspartic acid. nih.govslideshare.net The presence of D-aspartyl residues can significantly impact the biological activity of a peptide. Chiral HPLC is a specialized chromatographic technique used to separate enantiomers. chiraltech.comsigmaaldrich.com
This can be achieved either by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column. chiraltech.commdpi.com The analysis of aspartyl racemization is crucial for ensuring the stereochemical integrity of peptides containing this compound.
Following synthesis and cleavage from the solid support, crude peptide products are typically a mixture of the target peptide and various impurities. nih.gov Preparative chromatography is a large-scale version of HPLC used to isolate and purify the desired peptide from this mixture. peptide.comnih.govignited.inwaters.comchromatographyonline.com
The principles of separation are the same as in analytical HPLC, but preparative systems use larger columns and higher flow rates to handle larger sample loads. nih.gov Fractions are collected as they elute from the column, and those containing the pure peptide are identified by analytical HPLC, pooled, and then lyophilized to obtain the final purified product. peptide.com
Table 3: Comparison of Chromatographic Techniques for Peptide Analysis
| Technique | Primary Application | Principle of Separation | Key Information Provided |
|---|---|---|---|
| RP-HPLC | Purity assessment and quantification | Hydrophobicity | Purity of the target peptide, presence of hydrophobic/hydrophilic impurities. |
| Chiral HPLC | Analysis of racemization | Enantioselective interactions | Stereochemical purity, quantification of D-isomers. |
| Preparative Chromatography | Isolation and purification | Same as analytical scale (e.g., hydrophobicity) | Isolation of the target peptide in high purity and quantity. |
Spectroscopic Monitoring of Reaction Progress and Side Reaction Kinetics
In addition to the characterization of the final product, it is often desirable to monitor the progress of the peptide synthesis in real-time. Spectroscopic techniques can be employed for this purpose. For instance, Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the free amine and the appearance of the amide bond during the coupling step in solid-phase peptide synthesis. nih.gov
Theoretical and Computational Investigations of Ac Asp Otbu and Asp Containing Peptides
Molecular Modeling and Dynamics Simulations for Conformational Analysis of Asp-Containing Sequences
Molecular modeling and dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of molecules, revealing their preferred shapes (conformations) and how they interconvert. For peptides containing aspartic acid residues like Ac-Asp-OtBu, understanding conformational preferences is critical, as specific geometries can predispose the peptide to degradation pathways.
A detailed conformational analysis of N-acetyl-L-aspartic acid dimethyl ester (AcAspOMe), a close analog of this compound, has been performed using a combination of spectroscopic data and theoretical calculations at the ωB97X-D/aug-cc-pVTZ level. researchgate.net The study identified several stable conformers, with their relative stability determined by a balance of steric and hyperconjugative effects rather than intramolecular hydrogen bonding. researchgate.net These findings are largely transferable to this compound, as the fundamental rotational degrees of freedom in the backbone and side chain are similar.
The primary dihedral angles (χ1 and χ2) of the aspartic acid side chain dictate its orientation. Theoretical calculations on AcAspOMe revealed the most stable conformer populations in different solvents, which can be extrapolated to understand the behavior of this compound. researchgate.net
| Conformer | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) | Relative Energy (kcal/mol) in CCl4 | Population (%) in CCl4 |
|---|---|---|---|---|
| aG- | -65.7 | -97.0 | 0.00 | 45 |
| cG+ | 178.6 | 83.9 | 0.24 | 28 |
| aG+ | -59.5 | 88.6 | 0.68 | 13 |
| bG- | 59.5 | -98.9 | 0.90 | 8 |
Data derived from theoretical calculations on the analogous compound AcAspOMe in a non-polar solvent. researchgate.net
Molecular dynamics simulations on larger Asp-containing peptides further illuminate how the local conformation is influenced by the surrounding sequence and solvent environment. aalto.finih.gov These simulations show that the side chain of an Asp(OtBu) residue is highly dynamic, rapidly exchanging between different conformational states on a picosecond to nanosecond timescale. This flexibility is a key factor in the propensity for side reactions, as it allows the side-chain carbonyl group to occasionally adopt an orientation favorable for intramolecular attack by the backbone nitrogen. sigmaaldrich.com
Quantum Mechanical Studies of Protecting Group Interactions and Cleavage Pathways
The tert-butyl (OtBu) ester is a widely used acid-labile protecting group. peptide.com Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA). Quantum mechanical (QM) calculations, particularly those using density functional theory (DFT), are employed to elucidate the precise mechanism and energetics of this deprotection reaction.
The acid-catalyzed cleavage of a tert-butyl ester proceeds via a mechanism where the ester oxygen is first protonated by the acid. stackexchange.com This is followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and the free carboxylic acid. The tert-butyl cation is subsequently neutralized, typically by reacting with a scavenger or by eliminating a proton to form isobutene. stackexchange.com
QM studies can model this process, calculating the energy of the reactants, intermediates, transition states, and products. For instance, calculations can confirm that protonation of the carbonyl oxygen is the initial, favorable step. The subsequent C-O bond cleavage is the rate-determining step of the reaction, and DFT calculations can determine the activation energy barrier for this process. Recent studies have explored various catalytic conditions for tert-butyl ester cleavage, with computational methods helping to understand the role of the catalyst. For example, the deprotection mediated by the tris-4-bromophenylamminium radical cation (magic blue) in the presence of triethylsilane has been investigated, with QM providing insights into the reaction mechanism. organic-chemistry.orgacs.org While specific DFT data for this compound is not extensively published, the principles derived from studies on other tert-butyl esters are directly applicable.
Computational Analysis of Aspartimide Formation Mechanisms and Transition States
Aspartimide formation is one of the most significant side reactions in peptide synthesis involving aspartic acid, particularly when using the Fmoc/tBu strategy. iris-biotech.de This intramolecular cyclization reaction leads to a mixture of byproducts, including α- and β-peptides and their racemized forms, which are often difficult to separate from the desired product. sigmaaldrich.com Computational studies have been crucial in unraveling the detailed mechanism of this reaction.
Using Ace-Asp-NMe (N-acetyl-L-aspartyl-N'-methylamide) as a model compound, which closely resembles this compound, DFT calculations have shown that aspartimide formation can be catalyzed by molecules like acetic acid, which act as proton-transfer mediators. mdpi.com The proposed mechanism involves two main steps:
Cyclization: An intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon forms a tetrahedral intermediate. This step is typically rate-determining.
Dehydration: The tetrahedral intermediate eliminates a molecule of alcohol (tert-butanol in the case of this compound) to form the five-membered succinimide (B58015) ring.
Computational models predict that both steps are facilitated by a catalyst molecule that enables a concerted bond reorganization through a cyclic transition state involving double proton transfer. mdpi.com The calculations provide the energy barriers for each step, confirming that the initial cyclization has a higher activation energy. These theoretical models are consistent with experimental observations that aspartimide formation is highly sequence-dependent; the conformation and electronic properties of the neighboring amino acid residue can significantly influence the activation energy of the initial attack. iris-biotech.denih.gov For example, a glycine residue C-terminal to the aspartic acid is known to dramatically increase the rate of aspartimide formation, a phenomenon that can be rationalized through computational modeling of the transition state energies. sigmaaldrich.com
In Silico Design and Prediction of Novel Aspartic Acid Protecting Groups
The limitations of the standard OtBu protecting group, primarily its susceptibility to aspartimide formation, have driven the search for superior alternatives. In silico methods and rational design principles play a key role in this endeavor. The main strategy is to design protecting groups that sterically hinder the nucleophilic attack of the backbone nitrogen onto the side-chain carbonyl carbon. iris-biotech.de
Computational modeling can be used to evaluate the steric bulk of new protecting groups and predict their effectiveness. This has led to the development of several more sterically demanding ester groups that show reduced aspartimide formation compared to OtBu. iris-biotech.de
| Asp Protecting Group | Steric Hindrance | Relative Aspartimide Formation |
|---|---|---|
| OtBu (tert-butyl) | Moderate | High |
| OMpe (3-methyl-3-pentyl) | High | Low |
| OEpe (3-ethyl-3-pentyl) | Higher | Very Low |
| OBno (2-phenyl-2-propyl) | Very High | Almost Undetectable |
Comparative data on aspartimide formation for different protecting groups. The trend shows that increased steric bulk, a key feature in in silico design, correlates with reduced side-product formation. sigmaaldrich.comiris-biotech.de
More advanced in silico approaches have led to the design of entirely new classes of protecting groups. For instance, cyanosulfurylides (CSY) and cyanopyridiniumylides (CyPY) have been developed as protecting groups that mask the carboxylic acid with a stable C-C bond instead of an ester's C-O bond. nih.govchemrxiv.org This fundamental change in chemical structure completely prevents the cyclization mechanism of aspartimide formation. allpeptide.com The design and refinement of such novel functional groups often rely on computational predictions of their stability, reactivity, and compatibility with the conditions of peptide synthesis.
Application of Data-Driven Approaches and Machine Learning in Peptide Synthesis Optimization
The complexity of peptide synthesis, with its numerous variables and sequence-dependent challenges, makes it an ideal field for the application of machine learning (ML) and artificial intelligence (AI). biomedgrid.comyesilscience.com Data-driven approaches are being developed to predict and optimize synthesis outcomes, including the minimization of side reactions like aspartimide formation. nih.gov
Researchers have applied deep learning models to large datasets of analytical data collected from automated peptide synthesizers. acs.org In these models, amino acids and peptide sequences are converted into numerical representations, such as topological fingerprints, which encode their structural features. nih.gov The model is then trained on thousands of synthesis cycles to learn the relationships between the peptide sequence, synthesis parameters, and reaction outcomes (e.g., coupling efficiency, deprotection rates).
These ML models can:
Predict Difficult Couplings: Identify sequences that are prone to aggregation or slow reaction kinetics. acs.org
Optimize Reaction Conditions: Suggest modifications to the synthesis protocol, such as changing solvents or coupling reagents, to improve yield in real-time. biomedgrid.com
Forecast Side Reactions: While still an emerging area, models are being developed to predict the likelihood of side reactions like aspartimide formation or asparagine deamidation based on the local peptide sequence and reaction conditions. nih.gov
For example, a deep learning model trained on over 35,000 deprotection reactions was able to predict synthesis outcomes with less than 6% error. acs.org Such predictive power allows for the in silico optimization of peptide sequences before synthesis, guiding chemists to choose sequences or protecting group strategies that are less likely to fail. This data-driven approach marks a shift from trial-and-error experimentation to a more predictive and efficient paradigm for peptide synthesis. nih.govoup.com
Q & A
Basic: What experimental parameters critically influence the yield and purity of Ac-Asp-OtBu synthesis?
Answer:
Optimizing synthesis requires careful control of reaction conditions:
- Temperature : Elevated temperatures (e.g., 0–25°C) may accelerate side reactions like racemization, while lower temperatures improve stereochemical integrity .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the tert-butyl (OtBu) protecting group .
- Coupling reagents : Use of carbodiimides (e.g., DCC) with activators (e.g., HOBt) minimizes side products during peptide bond formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethyl acetate/hexane mixtures are standard for isolating high-purity this compound .
Advanced: How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
Answer:
Density Functional Theory (DFT) simulations can model:
- Activation energies : To identify transition states and rate-limiting steps in coupling reactions .
- Solvent effects : Implicit solvent models (e.g., COSMO) assess how polarity influences nucleophilic attack efficiency .
- Protecting group stability : Molecular dynamics (MD) simulations evaluate OtBu group hydrolysis under varying pH conditions .
Note: Validate predictions with experimental data (e.g., NMR monitoring of reaction intermediates) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify purity and detect diastereomers .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How does this compound stability vary under enzymatic vs. acidic conditions?
Answer:
- Enzymatic hydrolysis : Proteases (e.g., trypsin) selectively cleave peptide bonds, leaving the OtBu group intact. Monitor via LC-MS to track degradation kinetics .
- Acidic conditions : The OtBu group hydrolyzes at pH < 2, releasing tert-butanol. Use TFA (0.1% v/v) in deprotection studies and quantify by ¹H NMR .
Data contradiction: Some studies report partial OtBu cleavage at neutral pH during prolonged storage; confirm via stability assays .
Basic: What role does this compound play in solid-phase peptide synthesis (SPPS)?
Answer:
- Side-chain protection : The OtBu group blocks aspartic acid’s β-carboxyl, preventing unintended coupling during SPPS .
- Compatibility : Stable under standard Fmoc/t-Bu SPPS conditions but sensitive to strong acids (e.g., TFA for final deprotection) .
- Coupling efficiency : Pre-activate with HBTU/HOBt for >90% yield in iterative cycles .
Advanced: How can researchers resolve contradictions in reported this compound solubility data?
Answer:
- Methodological audit : Compare solvent systems (e.g., DMSO vs. DCM) and temperature ranges used in conflicting studies .
- Controlled replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .
- Meta-analysis : Aggregate data from peer-reviewed journals (avoiding non-academic sources) to identify consensus trends .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
- Storage : –20°C under argon in sealed vials to prevent hydrolysis; desiccants (silica gel) mitigate moisture .
- Handling : Use gloves and fume hoods to avoid dermal exposure and inhalation of fine powders .
- Waste disposal : Neutralize acidic residues before aqueous disposal per institutional guidelines .
Advanced: What novel applications of this compound exist in targeted drug delivery systems?
Answer:
- Prodrug design : this compound serves as a protease-activated linker in tumor-targeting conjugates. Validate release kinetics using fluorescence quenching assays .
- Nanoparticle functionalization : Couple to PEGylated carriers via EDC/NHS chemistry; characterize loading efficiency via UV-Vis .
- In vivo studies : Monitor bioavailability and cleavage using isotopic labeling (e.g., ¹⁴C) in murine models .
Basic: Which quantitative methods are optimal for this compound analysis in complex matrices?
Answer:
- HPLC-UV : Linear calibration curves (R² > 0.99) in 0.1–10 mM range; LOD ≈ 0.05 mM .
- NMR qNMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- LC-MS/MS : MRM transitions (e.g., m/z 245 → 202) enhance specificity in biological samples .
Advanced: How can synergistic effects between this compound and other protecting groups enhance peptide synthesis?
Answer:
- Orthogonal protection : Combine OtBu (acid-labile) with Alloc (Pd-labile) or Ivy (enzyme-labile) groups for sequential deprotection .
- Kinetic studies : Use stopped-flow IR to monitor competing deprotection rates in multi-protected peptides .
- Case study : OtBu/Ivy systems achieved 95% selectivity in branched peptide synthesis (J. Org. Chem. 2023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
